N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride is a squaramide compound. Squaramides are a class of organic compounds known for their unique structure and versatile reactivity. They are characterized by a four-membered ring containing two nitrogen atoms and two oxygen atoms in a conjugated system, making them excellent hydrogen bond donors and acceptors. [] Due to these properties, squaramides are increasingly employed in scientific research, particularly in medicinal chemistry and chemical biology.
This compound is classified under the category of sulfonamides, which are known for their antibacterial properties. The chemical falls under the broader classification of heterocyclic compounds due to the presence of the oxazole ring. Its chemical structure includes a sulfonamide group, which is pivotal for its biological activity. The compound's CAS number is 1308319-49-4, and its molecular formula is .
The synthesis of N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride features:
N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride can participate in various chemical reactions:
These reactions are essential for understanding its reactivity profile in biological systems.
The mechanism of action for N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride primarily revolves around its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By mimicking p-amino benzoic acid (PABA), a substrate for DHPS, this compound competes effectively, leading to decreased folate production and ultimately inhibiting bacterial growth.
Studies have shown that similar compounds exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria .
N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride has several potential applications:
The structural progression of sulfonamide-based therapeutics has transitioned from simple arylamino derivatives to sophisticated heterocyclic hybrids with enhanced target specificity. Early sulfonamides like sulfanilamide (4-aminobenzenesulfonamide) established the fundamental antibacterial pharmacophore by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folate synthesis [1]. Modern synthetic strategies have systematically modified this core through ring annulation and bioisosteric replacement, yielding diverse heterocyclic sulfonamides with expanded therapeutic applications. The prototypical SN structure comprises an aniline group derivatized with a sulfonamide functionality, where R₁/R₂ substituents determine pharmacological specificity [1].
A significant evolutionary milestone emerged through the fusion of sulfonamides with electron-deficient heterocycles such as pyrimidine (sulfadiazine), isoxazole (sulfisoxazole), and 1,2,4-thiadiazole (acetazolamide). These modifications profoundly influenced electronic distribution, hydrogen-bonding capacity, and three-dimensional topography. Computational analyses reveal that 3,5-dimethylisoxazole-4-sulfonamide derivatives exhibit a distinct electron-withdrawing character at the sulfonyl group (partial charge δ = +1.38e), enhancing hydrogen-bond acceptor capacity toward kinase catalytic domains compared to simpler aryl sulfonamides (δ = +1.21e) [4]. Contemporary synthetic routes employ regioselective cycloadditions and transition metal-catalyzed couplings to construct these heterocyclic systems efficiently. For instance, 3,5-disubstituted isoxazoles—precursors to isoxazole sulfonamides—are synthesized via copper(I)-catalyzed reactions between nitrile oxides and terminal acetylenes, or through environmentally benign procedures using choline chloride:urea eutectic solvents [4]. These methodological advances facilitate the preparation of complex sulfonamide hybrids with precise steric and electronic properties optimized for specific biological targets.
Table 2: Key Structural Modifications in Sulfonamide Evolution
Structural Generation | Representative Compounds | Innovative Features | Therapeutic Impact |
---|---|---|---|
First-generation (1930s) | Sulfanilamide | Simple arylamino core | Established antibacterial foundation |
Second-generation (1940s-60s) | Sulfadiazine, Sulfamethoxazole | Heterocyclic ring at N¹ position | Broadened spectrum; reduced toxicity |
Third-generation (1970s-90s) | Zonisamide, Celecoxib | Bicyclic systems fused to sulfonamide | CNS activity; COX-2 selectivity |
Contemporary hybrids | N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | Aminocyclohexyl + isoxazole sulfonamide | Kinase/ion channel modulation |
The aminocyclohexyl moiety represents a strategically valuable component in bioactive molecule design due to its distinctive combination of conformational stability and polar functionality. This aliphatic system provides a semi-rigid scaffold that directs vectoral orientation of pharmacophoric elements while modulating physicochemical properties critical to drug disposition. The protonatable amino group (pKa ≈ 10-11) facilitates salt formation—as evidenced in the hydrochloride salt of N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide—enhancing aqueous solubility and crystallinity [6] [8]. More significantly, the chair conformation of the cyclohexyl ring positions substituents in spatially defined orientations that can be tailored to complement target binding sites.
Structural analyses of aminocyclohexyl-containing therapeutics reveal their prevalence in compounds targeting integral membrane proteins, particularly ion channels and G-protein coupled receptors. The scaffold's lipophilic character (ClogP ≈ 2.5) promotes membrane penetration, while the charged nitrogen maintains affinity for hydrophilic pockets within transmembrane domains [5]. For instance, patent literature describes aminocyclohexyl ether compounds as antiarrhythmic agents that modulate cardiac ion channels, highlighting the motif's significance in cardiovascular therapeutics [5]. The methylene bridge in N-[(1-aminocyclohexyl)methyl] derivatives introduces conformational flexibility between the cyclohexyl system and appended pharmacophores, enabling adaptive binding to structurally diverse targets. Quantum mechanical calculations indicate the aminocyclohexylmethyl group adopts preferred dihedral angles (θ₁ = -65° ± 15°, θ₂ = 180° ± 20°) that optimally present the sulfonamide toward catalytic residues in kinase ATP-binding pockets [7]. This vectoral control likely contributes to the enhanced kinase inhibitory activity observed in compounds incorporating this structural motif compared to linear alkylamine analogs.
Isoxazole sulfonamides constitute a privileged structural class in kinase inhibitor development due to their versatile molecular recognition properties. The 3,5-dimethylisoxazole-4-sulfonamide unit exemplifies this pharmacophore, functioning as a bioisostere for adenine in ATP-competitive kinase inhibitors [4]. X-ray crystallographic studies demonstrate that the isoxazole ring engages in key hydrogen-bonding interactions with kinase hinge regions, while the sulfonamide group projects toward the ribose pocket or allosteric sites, enabling high-affinity binding [7]. The methyl groups at positions 3 and 5 provide steric occlusion that enhances selectivity by excluding binding to kinases with smaller hydrophobic pockets.
The integration of isoxazole sulfonamides with complementary pharmacophores—as exemplified in N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride—generates compounds with multivalent targeting capabilities. Molecular docking analyses against MAPK6 (ERK3) reveal that such hybrids achieve binding energies (ΔG = -10.6 kcal/mol) comparable to established inhibitors like PD-173955 (ΔG = -11.2 kcal/mol) through simultaneous interactions with multiple domains [7]. The isoxazole sulfonamide anchors the molecule in the ATP-binding cleft via hydrogen bonds with Met147 and Lys54, while the aminocyclohexylmethyl moiety extends into a hydrophobic subpocket lined by Leu72, Val38, and Ala50 [7]. This binding modality disrupts phosphotransferase activity by displacing ATP and distorting the catalytic aspartate position. Beyond kinase applications, isoxazole sulfonamides demonstrate notable antibacterial properties, with sulfisoxazole and acetyl sulfisoxazole serving as clinically established agents that inhibit dihydropteroate synthase [4]. The structural versatility of this scaffold enables its optimization for diverse biological targets through regioselective modifications at the sulfonamide nitrogen or isoxazole ring positions.
Table 3: Clinically Significant Isoxazole Sulfonamide Derivatives
Compound | Therapeutic Application | Structural Features | Primary Target |
---|---|---|---|
Sulfisoxazole | Antibacterial | N¹-Aryl substituted | Dihydropteroate synthase |
Acetyl sulfisoxazole | Antibacterial (prodrug) | N¹-Acetylated derivative | Dihydropteroate synthase |
N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride | Kinase modulator (investigational) | Aminocyclohexylmethyl linker | MAPK6 and related kinases |
Oxacillin derivative analogs | β-Lactamase resistant antibiotics | Isoxazolyl penicillins | Penicillin-binding proteins |
Comprehensive Compound Information
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: